2-(Triazol-1-ylmethyl)aniline
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Overview
Description
2-(Triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4. It consists of an aniline group attached to a triazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triazol-1-ylmethyl)aniline typically involves the reaction of aniline with a triazole derivative. One common method is the reaction of aniline with 1-hydroxymethyl-1,2,4-triazole under acidic conditions. The reaction is carried out by heating the mixture in hydrochloric acid under reflux for several hours, followed by neutralization with sodium hydroxide and extraction with an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(Triazol-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-(Triazol-1-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It is investigated for its potential as an antifungal and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Mechanism of Action
The mechanism of action of 2-(Triazol-1-ylmethyl)aniline involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, enhancing its binding affinity. This interaction can inhibit the function of enzymes or receptors, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring but differ in the position of the nitrogen atoms.
N-substituted anilines: Compounds with different substituents on the aniline ring, such as methyl or halogen groups.
Uniqueness
2-(Triazol-1-ylmethyl)aniline is unique due to its specific combination of the triazole ring and aniline group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H10N4/c10-9-4-2-1-3-8(9)7-13-6-5-11-12-13/h1-6H,7,10H2 |
InChI Key |
OGSMQKCMSLRGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=N2)N |
Origin of Product |
United States |
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